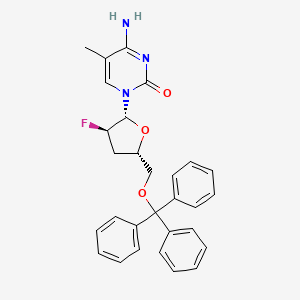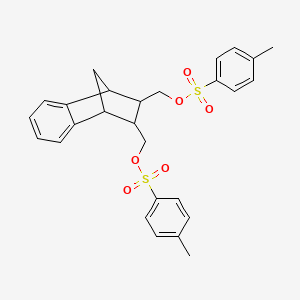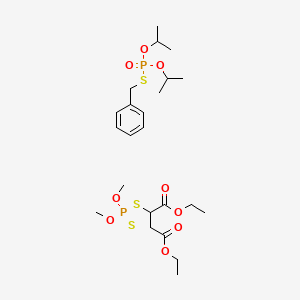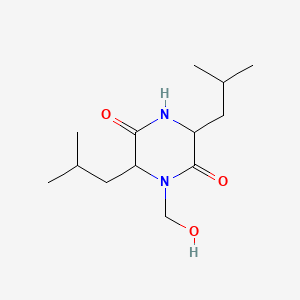
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethoxy group, a trimethoxybenzyl group, and an aniline moiety, all of which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride typically involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Quinones from oxidation reactions.
- Amine derivatives from reduction reactions.
- Substituted aniline or benzyl derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride involves its interaction with tubulin, a protein that plays a key role in cell division. By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the colchicine binding site on tubulin, and the pathways involved are related to the inhibition of mitosis .
Comparación Con Compuestos Similares
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
- 4-(2-Diethylaminoethoxy)-N-(3,4,5-trimethoxybenzyl)aniline Dihydrochloride
Comparison: Compared to its analogs, 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride exhibits unique properties such as higher solubility in aqueous media and enhanced cytotoxicity against certain cancer cell lines. Its ethoxy group contributes to its distinct chemical behavior and biological activity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
151222-03-6 |
|---|---|
Fórmula molecular |
C18H24ClNO4 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
4-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-23-15-8-6-14(7-9-15)19-12-13-10-16(20-2)18(22-4)17(11-13)21-3;/h6-11,19H,5,12H2,1-4H3;1H |
Clave InChI |
UJHYHKHPOOTHGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


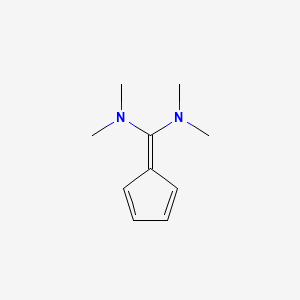
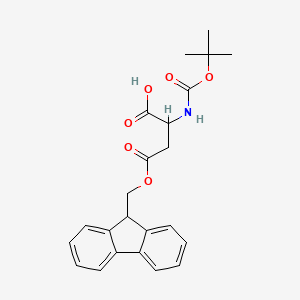

![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)





